7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
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Overview
Description
7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is a quinoline derivative known for its significant role in medicinal chemistry. This compound is part of the quinolone family, which is widely recognized for its antibacterial properties. The structure of this compound includes a quinoline core with a chlorine atom at the 7th position, an oxo group at the 2nd position, and a carboxylic acid group at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chloroaniline with diethyl ethoxymethylenemalonate, followed by cyclization and subsequent chlorination . The reaction conditions often involve the use of solvents like ethanol or dimethylformamide and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include steps for purification, such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: 7-Chloro-2-hydroxy-1,2-dihydroquinoline-3-carboxylic acid.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential antibacterial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid involves its interaction with bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication . By inhibiting these enzymes, the compound prevents bacterial DNA from unwinding and duplicating, leading to bacterial cell death. This mechanism is similar to that of other quinolone antibiotics.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: A fluoroquinolone with a similar core structure but with additional fluorine atoms.
Norfloxacin: Another fluoroquinolone with a similar mechanism of action.
Nalidixic Acid: An older quinolone with a simpler structure.
Uniqueness
7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom at the 7th position and carboxylic acid group at the 3rd position make it a valuable intermediate in the synthesis of various pharmaceuticals and research compounds.
Properties
Molecular Formula |
C10H6ClNO3 |
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Molecular Weight |
223.61 g/mol |
IUPAC Name |
7-chloro-2-oxo-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H6ClNO3/c11-6-2-1-5-3-7(10(14)15)9(13)12-8(5)4-6/h1-4H,(H,12,13)(H,14,15) |
InChI Key |
MDDGCCOBFVLFDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=O)C(=C2)C(=O)O |
Origin of Product |
United States |
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